molecular formula C18H21N3O4S B2801549 Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-17-2

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2801549
CAS No.: 946354-17-2
M. Wt: 375.44
InChI Key: NCVXXTONUJIYQX-UHFFFAOYSA-N
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Description

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Biological Activity

Methyl 3-(3-(cyclopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and cytotoxic effects supported by various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 282.37 g/mol

The structure includes a quinazoline core which is known for various pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. For instance, modifications at the carboxylic group have led to improved anti-inflammatory activities. One study demonstrated that a related compound showed an IC50 value of less than 12.5 μg/mL against oxidative burst activity in phagocytes, highlighting its potential in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (μg/mL)Biological Activity
Compound A<12.5Oxidative burst inhibition
Compound B<3.1T-cell proliferation inhibition
Compound C<3.7Neutrophil activity inhibition

2. Antibacterial Activity

The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it was found that certain analogs exhibited MIC values lower than standard antibiotics like gatifloxacin, indicating strong antibacterial potential.

Table 2: Antibacterial Activity (MIC Values)

BacteriaCompound A (MIC mg/mL)Gatifloxacin (MIC mg/mL)
Staphylococcus aureus0.0150.020
Escherichia coli0.0110.015
Enterobacter cloacae0.0040.008

3. Cytotoxicity

Cytotoxicity studies conducted on human cell lines indicate that the compound exhibits low toxicity at therapeutic concentrations. For example, cell viability remained above 91% at concentrations up to 10 μM, suggesting a favorable safety profile for further development .

Table 3: Cytotoxicity Assessment

Concentration (μM)Cell Viability (%)
0.1>91
1>91
10>91

Case Studies

A detailed investigation into the biological activities of similar compounds has provided insights into structure-activity relationships (SAR). For instance, compounds with specific substitutions on the quinazoline ring were shown to enhance both antibacterial and anti-inflammatory activities significantly .

One notable case involved a derivative exhibiting remarkable T-cell proliferation inhibition with an IC50 value comparable to established immunosuppressants like prednisolone . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Properties

IUPAC Name

methyl 3-[3-(cyclopentylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17(24)11-6-7-13-14(10-11)20-18(26)21(16(13)23)9-8-15(22)19-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXXTONUJIYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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